3-Cyclopropoxy-benzoic acid tert-butyl ester 3-Cyclopropoxy-benzoic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16233218
InChI: InChI=1S/C14H18O3/c1-14(2,3)17-13(15)10-5-4-6-12(9-10)16-11-7-8-11/h4-6,9,11H,7-8H2,1-3H3
SMILES:
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol

3-Cyclopropoxy-benzoic acid tert-butyl ester

CAS No.:

Cat. No.: VC16233218

Molecular Formula: C14H18O3

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclopropoxy-benzoic acid tert-butyl ester -

Specification

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
IUPAC Name tert-butyl 3-cyclopropyloxybenzoate
Standard InChI InChI=1S/C14H18O3/c1-14(2,3)17-13(15)10-5-4-6-12(9-10)16-11-7-8-11/h4-6,9,11H,7-8H2,1-3H3
Standard InChI Key PUXCFOZHCGFZCX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C1=CC(=CC=C1)OC2CC2

Introduction

Structural and Functional Characteristics

The molecular structure of 3-cyclopropoxy-benzoic acid tert-butyl ester (Figure 1) combines a benzoic acid backbone with two key functional groups:

  • Cyclopropoxy group: A three-membered cyclopropane ring bonded via an oxygen atom to the aromatic ring. This moiety introduces steric strain and unique electronic effects, potentially influencing reactivity and biological activity .

  • Tert-butyl ester group: A bulky ester group that enhances solubility in organic solvents and stabilizes the molecule against hydrolysis, making it advantageous in synthetic intermediates .

The tert-butyl ester’s steric bulk often necessitates specialized synthetic strategies to avoid side reactions, as seen in analogous compounds .

Synthetic Pathways and Optimization

General Synthesis Strategy

While no direct synthesis of 3-cyclopropoxy-benzoic acid tert-butyl ester is documented, its preparation likely involves sequential functionalization of benzoic acid derivatives. A plausible route includes:

  • Introduction of the cyclopropoxy group: Reacting 3-hydroxybenzoic acid with cyclopropyl bromide under basic conditions .

  • Esterification with tert-butanol: Using Boc anhydride (di-tert-butyl dicarbonate) or similar reagents to form the tert-butyl ester .

Key Reaction Steps:

  • Step 1:

    3-Hydroxybenzoic acid+Cyclopropyl bromideBase3-Cyclopropoxybenzoic acid\text{3-Hydroxybenzoic acid} + \text{Cyclopropyl bromide} \xrightarrow{\text{Base}} \text{3-Cyclopropoxybenzoic acid}
  • Step 2:

    3-Cyclopropoxybenzoic acid+Boc anhydrideDMAP3-Cyclopropoxy-benzoic acid tert-butyl ester\text{3-Cyclopropoxybenzoic acid} + \text{Boc anhydride} \xrightarrow{\text{DMAP}} \text{3-Cyclopropoxy-benzoic acid tert-butyl ester}

This method mirrors the tert-butyl esterification process described in patent CN115417766A, which avoids costly reagents like 1,1-di-tert-butoxy-N,N-dimethylmethylamine .

Green Chemistry Considerations

Recent advances in tert-butyl ester synthesis emphasize solvent-free conditions or ionic liquids to reduce environmental impact. For example, WO2014203045A1 highlights a catalyst-free, high-yield route for a related tert-butyl ester, suggesting applicability to this compound .

Physicochemical Properties

Predicted Properties

Based on structurally similar compounds (Table 1) :

PropertyValueSource Analog
Molecular FormulaC14H18O3\text{C}_{14}\text{H}_{18}\text{O}_3Cyclopentyl 3-methylbenzoate
Molecular Weight246.29 g/molCalculated
Density~1.08 g/cm³Cyclopentyl esters
Boiling Point290–310°Ctert-Butyl benzoates
LogP (Partition Coefficient)3.2–3.8Esters with cyclopropane

Spectral Data

  • IR Spectroscopy: Expected peaks at 1720 cm⁻¹ (ester C=O stretch) and 1250 cm⁻¹ (C-O-C cyclopropoxy) .

  • NMR:

    • 1H^1\text{H}: δ 1.3 ppm (tert-butyl, 9H), δ 0.8–1.2 ppm (cyclopropyl, 4H), δ 7.4–8.1 ppm (aromatic H) .

    • 13C^{13}\text{C}: δ 165 ppm (ester carbonyl), δ 80 ppm (tert-butyl quaternary C) .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

Tert-butyl esters are widely used to protect carboxylic acids during multi-step syntheses. For instance, CAS 1160221-25-9, a tert-butyl ester with a pyridine moiety, serves as a kinase inhibitor precursor . Similarly, 3-cyclopropoxy-benzoic acid tert-butyl ester could act as an intermediate for anti-inflammatory or antiviral agents, leveraging the cyclopropoxy group’s metabolic stability .

Case Study: Analogous Compounds

  • CAS 1243380-02-0: A methylthio-substituted analog demonstrates bioactivity in preclinical models, highlighting the pharmacophoric potential of cyclopropoxy-benzoates .

  • WO2014203045A1: A green synthesis route for a statin intermediate underscores the industrial viability of tert-butyl ester protections .

Industrial and Research Implications

Scalability Challenges

Large-scale production faces hurdles in cyclopropane ring formation, which often requires high-pressure conditions or specialized catalysts . Patent CN115417766A’s cost-effective tert-butylation method could mitigate these issues .

Regulatory Status

As a non-commercialized intermediate, regulatory data are scarce. Compliance with REACH and ICH guidelines is advised for future applications .

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